(S)-1-Boc-N-methylpyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

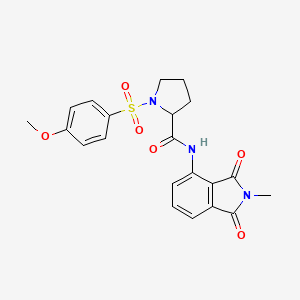

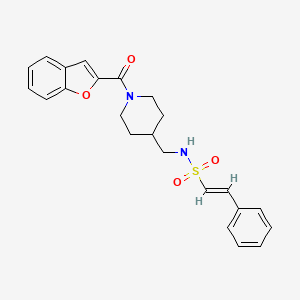

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide, also known as Boc-Mepro, is a chemical compound that is widely used in scientific research. It belongs to the class of pyrrolidine derivatives and is often used as a building block for the synthesis of various compounds.

Scientific Research Applications

Solid Phase Synthesis of Polyamides

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is utilized in the solid-phase synthesis of sequence-specific DNA-binding polyamides containing N-methylimidazole (Im) and N-methylpyrrole (Py) amino acids. This approach optimizes cycling protocols for high stepwise coupling yields, facilitating the synthesis and analysis of minor groove binding polyamides with regard to DNA binding affinity and sequence specificity (Baird & Dervan, 1996).

Enantioselective Catalysis

The compound is involved in enantioselective Brønsted acid catalyzed reactions, specifically in the addition of methyleneaminopyrrolidine to N-Boc imines. This process yields aminohydrazones with high enantiomeric excesses, showcasing its role in asymmetric synthesis and its potential for creating chiral building blocks for further chemical synthesis (Rueping et al., 2007).

Cancer Treatment Research

In the field of medicinal chemistry, (S)-1-Boc-N-methylpyrrolidine-2-carboxamide derivatives have been explored for their potential in cancer treatment. One notable derivative is ABT-888, a PARP inhibitor with significant potency against PARP-1 and PARP-2 enzymes, demonstrating efficacy in preclinical models of cancer (Penning et al., 2009).

Synthesis of Enantiopure Amino Acids

The compound also plays a crucial role in the synthesis of enantiopure pyrrolizidinone amino acids, serving as a precursor in complex synthetic routes. These amino acids are valuable for their application in studying conformation-activity relationships of biologically active peptides, highlighting its utility in peptide synthesis (Dietrich & Lubell, 2003).

Development of Novel Pyrrolidine Derivatives

Further research into (S)-1-Boc-N-methylpyrrolidine-2-carboxamide and its derivatives has led to the development of novel pyrrolidine compounds with potential antimicrobial activity. Microwave-assisted synthesis techniques have been utilized to achieve high yields, demonstrating the compound's relevance in creating new therapeutic agents (Sreekanth & Jha, 2020).

Mechanism of Action

Target of Action

Boc-L-Pro-NHMe, also known as Tert-butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate or (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, is a biochemical reagent . It has been shown that these complex compounds possess specific targets on cell plasmatic membranes and can affect some neuroreceptor systems (GABA and Ach, in particular) as highly selective allosteric modulators .

Biochemical Pathways

Boc-L-Pro-NHMe is involved in the modulation of GABA and Ach neuroreceptor systems . These systems play a crucial role in the regulation of mood, motivation, and other cognitive functions . The compound’s action on these systems could potentially have implications in the treatment of neurological disorders such as Parkinson’s disease and depression .

Pharmacokinetics

Boc-L-Pro-NHMe exhibits good enzymatic stability. It has been found to be stable for at least 180 minutes of incubation in the presence of PEP, amino-and carboxy-peptidases, as well as blood plasma . This stability allows the compound to reach its corresponding biological targets in the organism and become additional monoamines and regulatory peptides .

Result of Action

The result of Boc-L-Pro-NHMe’s action is the modulation of neuroreceptor systems, specifically GABA and Ach . This modulation can potentially lead to changes in mood, motivation, and other cognitive functions .

Action Environment

The three-dimensional structure of a peptide like Boc-L-Pro-NHMe is strongly influenced by its solvent environment . The solvent environment can affect the compound’s conformation, and thus its ability to interact with its targets . Therefore, the efficacy and stability of Boc-L-Pro-NHMe can be influenced by environmental factors such as the presence of other compounds, pH, temperature, and solvent conditions .

properties

IUPAC Name |

tert-butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLUSFVWHVIZGT-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

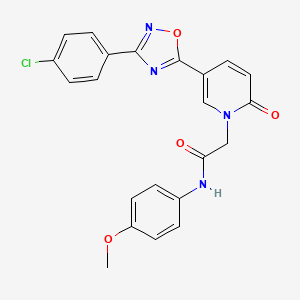

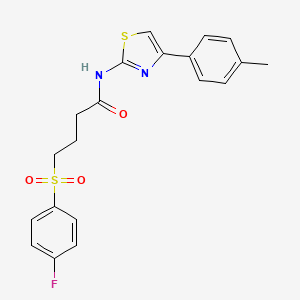

![(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2769118.png)

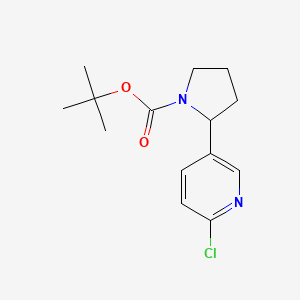

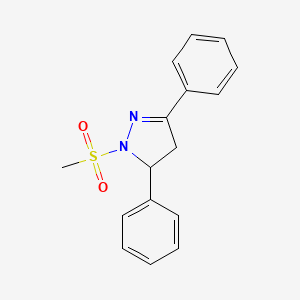

![1-[3-Ethyl-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2769127.png)

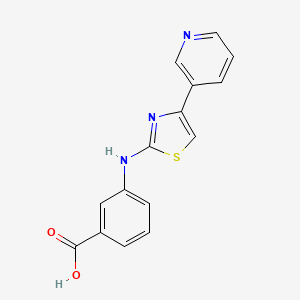

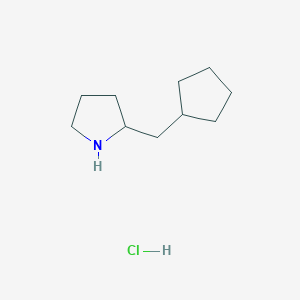

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-methoxyphenyl ketone](/img/structure/B2769129.png)